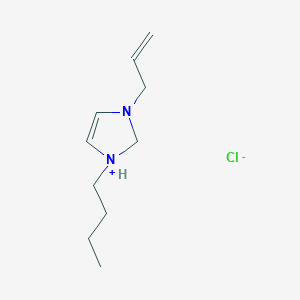

1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride

Description

Contextual Significance of Imidazolium-Based Ionic Liquids in Green Chemistry and Sustainable Technologies

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, and they have garnered substantial attention as potential "green" solvents and materials. mdpi.com Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds (VOCs) in a variety of applications. mdpi.comrsc.org The versatility of 1,3-dialkyl imidazolium (B1220033) salts, in particular, allows them to function as solvents, supports, or modifiers in catalytic processes. rsc.org The ability to fine-tune properties such as hydrophilicity, viscosity, and basicity by altering the alkyl side chains and anions enables the design of ILs for specific tasks. rsc.org

A significant area where imidazolium-based ILs are making an impact is in the processing of biomass. For instance, ILs like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) can effectively dissolve cellulose (B213188), a key component of plant biomass, by disrupting its extensive hydrogen-bonding network. researchgate.net This dissolution capability is a critical step in the conversion of biomass into biofuels and other valuable chemicals, aligning with the principles of a sustainable bio-based economy. The use of ILs in this context represents a greener approach to biomass valorization. nih.gov

The "task-specific" nature of functionalized imidazolium salts allows for their application in diverse areas such as catalyst recycling, support for organic synthesis, and separation of metal ions. rsc.orgpsu.edu By incorporating specific functional groups into the cation or anion, researchers can design ILs with tailored functionalities to meet the demands of various chemical processes, thereby promoting more sustainable and efficient technologies. rsc.orgresearchgate.net

Structural Distinctiveness and Research Implications of the 1-butyl-3-(2-propenyl)-Imidazolium Cation

The cation of 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride possesses a unique structural feature that sets it apart from more common imidazolium-based ILs: the presence of a "2-propenyl" or allyl group. This functional group introduces a site of unsaturation, rendering the ionic liquid polymerizable. This characteristic is of significant research interest as it allows for the creation of "polymeric ionic liquids" (PILs), which are polymers that contain an ionic liquid species in each monomer repeating unit. PILs combine the desirable properties of ionic liquids, such as ionic conductivity, with the mechanical stability and processability of polymers. morressier.com

The synthesis of 1-allyl-3-(1-butyl)imidazolium chloride (AlBuImCl) has been reported, and its physicochemical properties have been investigated. Studies have shown that with an increase in temperature, its conductivity increases while its density, polarity, and viscosity decrease. nih.gov The presence of the allyl group can influence these properties; for instance, allyl-functionalized imidazolium ILs have been observed to have lower viscosity compared to their saturated alkyl counterparts. researchgate.net

The reactive nature of the allyl group also opens up possibilities for post-synthesis modification of the ionic liquid or the resulting polymers. This allows for the covalent tethering of other functional molecules, leading to the development of advanced materials with tailored properties for specific applications in fields like catalysis and materials science. rsc.org

Below is a data table summarizing some of the key properties of a closely related compound, 1-allyl-3-methylimidazolium chloride, which shares the characteristic allyl group.

| Property | Value |

| Melting Point | 49°C to 51°C |

| IUPAC Name | 1-methyl-3-prop-2-enylimidazol-1-ium;chloride |

| Molecular Formula | C7H11ClN2 |

Data for 1-allyl-3-methylimidazolium chloride.

Fundamental Research Questions and Objectives in the Investigation of the Compound

The investigation of this compound is driven by several fundamental research questions and objectives aimed at harnessing its unique properties for various applications. A primary objective is to explore its potential as a monomer for the synthesis of novel polymeric ionic liquids (PILs). Researchers are interested in understanding how the combination of the butyl and allyl groups on the imidazolium cation influences the polymerization process and the properties of the resulting polymers. Key questions include:

How does the structure of the cation affect the thermal stability, ionic conductivity, and mechanical properties of the derived PILs?

Can the polymerizable nature of this IL be exploited to create self-healing materials, ion-conductive membranes, or novel electrolytes for energy storage devices? researchgate.net

What are the structure-property relationships that govern the performance of these materials in specific applications?

Another significant research focus is its application in green chemistry and catalysis. The dual functionality of being a solvent and a potential ligand or catalyst support makes it an intriguing candidate for developing more sustainable chemical processes. Research in this area aims to answer:

Can this ionic liquid be used as a recyclable solvent or catalyst for organic reactions, and how does the allyl group influence its catalytic activity and recyclability? researchgate.net

How does it interact with and dissolve biopolymers like cellulose, and can this be optimized for more efficient biomass processing? nih.gov

Can the allyl group be functionalized post-synthesis to create task-specific ILs for targeted applications, such as CO2 capture or metal ion extraction? nih.gov

The overarching goal is to leverage the unique chemical structure of this compound to design and develop new materials and processes that are more efficient, sustainable, and environmentally benign.

Overview of Established and Emerging Academic Research Domains for the Compound

The academic research surrounding this compound and similar functionalized ionic liquids spans several established and emerging domains. These areas of investigation leverage the unique combination of properties offered by the imidazolium core, the butyl chain, and the reactive allyl group.

Established Research Domains:

Green Solvents and Biopolymer Processing: A primary and well-established application is its use as a solvent for the dissolution and modification of biopolymers, particularly cellulose. researchgate.netnih.gov Research focuses on its efficiency in dissolving cellulose for the synthesis of derivatives like cellulose esters and for the preparation of regenerated cellulose materials. nih.govacs.org

Polymer Chemistry and Materials Science: The polymerizable nature of the allyl group places this ionic liquid firmly in the domain of polymer chemistry. It is investigated as a monomer for the creation of polymeric ionic liquids (PILs). researchgate.net These PILs are explored for applications such as solid electrolytes, ion-conductive materials, and advanced composites. rsc.orgmdpi.com

Catalysis: Imidazolium-based ionic liquids are widely studied as catalysts and catalyst supports in a variety of organic reactions. rsc.orgresearchgate.net The functionalizability of the allyl group offers the potential to create task-specific catalysts with enhanced activity and recyclability. rsc.org

Emerging Academic Research Domains:

Advanced Functional Materials: There is growing interest in using functionalized ILs to create "smart" or functional materials. For example, PILs derived from this compound could be designed to have specific responses to external stimuli, leading to applications in sensors or actuators. morressier.com

Biomedical Applications: The unique properties of ionic liquids are being explored in the biomedical field. rsc.org Research is emerging on the use of functionalized ILs in drug delivery systems, as biocompatible materials for tissue engineering, and as agents with potential anticancer activity. imist.manih.gov

CO2 Capture and Environmental Remediation: Task-specific ionic liquids with functional groups are being investigated for their ability to capture carbon dioxide. nih.gov The potential to functionalize the allyl group of this compound makes it a candidate for the development of new CO2 capture agents.

Electrochemical Applications: The ionic conductivity of this compound and its polymeric forms makes it relevant for electrochemical applications, including as electrolytes in batteries, supercapacitors, and other energy storage devices. mdpi.com

The research landscape for this compound is dynamic, with a clear trajectory towards the development of highly specialized materials and sustainable technologies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.ClH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-9H,2-3,5-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFMDLARWSEOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH+]1CN(C=C1)CC=C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30828254 | |

| Record name | 1-Butyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30828254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887276-30-4 | |

| Record name | 1-Butyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30828254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Purification Strategies

Rational Design of Synthetic Routes for 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride

The synthesis of 1-butyl-3-allyl-1H-imidazol-3-ium chloride is typically achieved through a two-step or a one-pot N-alkylation process. The rational design of these routes considers factors such as the availability and reactivity of precursors, reaction conditions, and the desired purity of the final product.

The most common and direct method for synthesizing this compound involves the sequential N-alkylation of an imidazole-based starting material using halogenated alkanes. This can proceed via two primary pathways:

Route A: Alkylation of 1-butylimidazole (B119223) with an allyl halide.

Route B: Alkylation of 1-allylimidazole (B1265945) with a butyl halide.

The selection between these routes often depends on the commercial availability of the starting N-substituted imidazole (B134444). The reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkyl halide. nih.gov

A typical synthesis involves reacting N-methylimidazole with allyl chloride. google.com A similar procedure can be adapted for 1-butylimidazole. The reaction is often performed in a suitable solvent, such as toluene (B28343) or ethyl acetate, and may require heating to proceed at a reasonable rate. researchgate.netrsc.org The choice of halide is critical, with reactivity increasing from chloride to bromide to iodide, which can significantly impact reaction time and temperature. For instance, reactions with 1-chlorobutane (B31608) may require several days at elevated temperatures, whereas 1-iodobutane (B1219991) reacts more readily. rsc.orgscispace.com

| Parameter | Condition 1 | Condition 2 |

| Starting Imidazole | 1-methylimidazole (B24206) | 1-methylimidazole |

| Alkylating Agent | 1-chlorobutane | 1-chlorobutane |

| Solvent | Ethyl Acetate | Toluene |

| Temperature | 45-75 °C | 110 °C (Reflux) |

| Reaction Time | 3-7 days | 24 hours |

| Yield | 50% | Not specified |

| Reference | researchgate.net | rsc.org |

This table presents typical conditions for the synthesis of a similar imidazolium (B1220033) chloride, 1-butyl-3-methylimidazolium chloride, which illustrates the general parameters for N-alkylation with halogenated precursors.

While halogenated precursors are standard, research into alternative alkylating agents seeks to improve reaction efficiency and selectivity. One such area of exploration involves the use of Morita–Baylis–Hillman (MBH) adducts. These multifunctional compounds can act as electrophilic substrates for N-nucleophilic substitution reactions with imidazoles. beilstein-journals.org This method allows for the formation of carbon-nitrogen bonds under potentially milder conditions and can offer high regioselectivity. beilstein-journals.org Although not yet a mainstream method for this specific ionic liquid, the use of MBH alcohols and acetates represents a promising avenue for catalyst-free N-allylation or alkylation of the imidazole core. beilstein-journals.org

Post-Synthetic Anion Exchange Procedures

The identity of the anion is crucial to the physicochemical properties of an ionic liquid. While the direct synthesis yields the chloride salt, numerous applications require different anions. Therefore, post-synthetic anion exchange is a critical step.

The chloride anion in this compound can be replaced by a variety of other anions through two primary methods:

Metathesis Reaction: This involves reacting the imidazolium chloride with a metal or ammonium (B1175870) salt (MA) containing the desired anion (A⁻). rsc.org The reaction is driven by the precipitation of the resulting inorganic halide salt (e.g., AgCl, NaCl) in a suitable solvent. nih.govgoogle.com The choice of solvent is crucial to ensure the solubility of the starting ionic liquid and the insolubility of the byproduct salt, facilitating its removal by filtration. rsc.org

Anion Exchange Resins: This technique provides a clean and efficient route for anion exchange. nih.govrsc.org The imidazolium chloride solution is passed through a column packed with an anion exchange resin (AER) that has been pre-loaded with the desired anion. scispace.comresearchgate.net The resin captures the chloride ions and releases the new anions into the solution. This method is particularly effective for achieving high purity and can be performed in various solvents, depending on the hydrophobicity of the ionic liquid. nih.govrsc.org

| Anion Exchange Method | Description | Advantages | Disadvantages |

| Metathesis | Reaction with an inorganic salt (MA) to precipitate the halide. rsc.org | Simple, widely applicable. | Can lead to residual halide and metal ion contamination. rsc.org |

| Anion Exchange Resin (AER) | Passing the IL solution through a resin pre-loaded with the new anion. scispace.com | High purity, quantitative yields, simultaneous removal of halide impurities. nih.govrsc.org | Requires preparation of the resin; potential for organic contaminants from the resin. |

For many electrochemical and catalytic applications, the presence of residual chloride ions is highly detrimental. google.com Therefore, minimizing and removing chloride impurities is a paramount concern in the purification of ionic liquids produced from halide-based routes or after anion exchange.

Several strategies are employed for effective chloride removal:

Solvent Extraction: Liquid-liquid extraction can be used to remove residual inorganic salts. google.comrsc.org For hydrophobic ionic liquids, repeated washing with water can effectively remove water-soluble halide salts. For hydrophilic ionic liquids, a different two-phase system must be designed. google.com

Precipitation and Filtration: As mentioned in the metathesis section, this is the primary method for bulk removal of the halide byproduct. rsc.org Careful selection of solvents is key to maximizing precipitation.

Ion Exchange Resins: Anion exchange resins are not only used for swapping anions but are also highly effective for scavenging trace amounts of halide impurities. acs.org This is often a final polishing step to achieve very low chloride levels (ppm range). google.com

Electrodialysis: This method uses an electric field to move ions across selective membranes. While effective, it can be energy-intensive and may lead to some loss of the ionic liquid itself. acs.org

Purity Assessment Techniques and Contaminant Analysis

Ensuring the purity of this compound is essential for reliable and reproducible applications. A suite of analytical techniques is used to characterize the final product and identify any contaminants.

Potential contaminants in synthesized ionic liquids include:

Unreacted starting materials (e.g., N-butylimidazole, allyl chloride).

Byproducts from side reactions.

Residual solvents used during synthesis or purification.

Water, as many ionic liquids are hygroscopic. nih.gov

Residual halide ions from the synthesis or anion exchange process. google.com

The following table summarizes the common analytical techniques used for purity assessment:

| Analytical Technique | Purpose | Information Obtained | Reference |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity | Confirms the chemical structure of the cation and can detect proton-containing impurities. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of non-volatile impurities | Measures the concentration of the main component and detects organic impurities. Often used with an Evaporative Light Scattering Detector (ELSD). | nih.gov |

| Ion Chromatography (IC) | Anion quantification and halide impurity analysis | Determines the concentration of the chloride anion and quantifies trace levels of other halide impurities. | nih.gov |

| Karl Fischer Titration | Water content determination | Quantifies the amount of water present in the final product. | nih.gov |

| Silver Nitrate Test | Qualitative halide detection | A simple, qualitative test where the formation of a silver chloride precipitate upon adding AgNO₃ indicates the presence of chloride ions. rsc.org | rsc.org |

Through the careful application of these synthetic routes, purification strategies, and analytical methods, high-purity this compound can be reliably produced for various scientific and industrial applications.

Scalability Considerations in Synthetic Development

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure an efficient, safe, and economically viable process.

A primary consideration is the management of the exothermic nature of the quaternization reaction. On a large scale, inefficient heat removal can lead to temperature gradients within the reactor, potentially causing side reactions and product degradation. Therefore, reactor design and the use of appropriate cooling systems are critical. The high viscosity of the reaction mixture, especially as the product concentration increases, can also pose challenges for efficient mixing and heat transfer.

The choice of solvent, if any, becomes more critical at an industrial scale. While a solvent can aid in heat and mass transfer, its use introduces additional costs associated with the solvent itself, its recovery, and waste disposal. Solvent-free synthesis is often preferred from an economic and environmental standpoint.

The purification process also requires careful consideration for scalability. Batch-wise purification methods like washing and treatment with activated charcoal can be resource and time-intensive on a large scale. Continuous purification techniques, such as continuous liquid-liquid extraction, are often more suitable for industrial production. researchgate.net The recovery and recycling of solvents used in purification are also crucial for the economic viability of the process.

Several companies have emerged as bespoke manufacturers of ionic liquids, indicating a growing industrial demand and the development of scalable production technologies. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-butyl-3-(2-propenyl)-1H-imidazolium chloride. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the cation can be mapped.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the 1-butyl-3-(2-propenyl)-1H-imidazolium cation. The anion, chloride (Cl⁻), is NMR-inactive and does not produce a signal, but its electronegativity influences the chemical shifts of the nearby protons on the cation.

The most downfield signal in the spectrum is typically the proton at the C2 position of the imidazolium (B1220033) ring (N-CH-N), appearing as a singlet. This proton is highly deshielded due to the adjacent positively charged nitrogen atoms. The protons at the C4 and C5 positions of the imidazolium ring also appear in the aromatic region as distinct signals, often as doublets or triplets depending on the solvent and coupling.

The protons of the butyl and allyl substituents are observed in the aliphatic region of the spectrum. For the butyl group, a triplet corresponding to the terminal methyl group (-CH₃) is seen at the most upfield position. The methylene (B1212753) groups (-CH₂-) of the butyl chain appear as multiplets, with the methylene group directly attached to the nitrogen atom (N-CH₂) being the most deshielded of the four.

The allyl group introduces characteristic signals: a multiplet for the vinyl proton (-CH=), two signals for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (N-CH₂-). The chemical shifts are influenced by both the nitrogen atom and the carbon-carbon double bond.

Table 1: Typical ¹H NMR Chemical Shift Assignments for 1-butyl-3-(2-propenyl)-1H-imidazolium Cation

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Imidazolium H-2 (N-CH-N) | > 9.0 | Singlet |

| Imidazolium H-4/H-5 | 7.5 - 8.0 | Multiplet |

| Allyl -CH=CH₂ | 5.8 - 6.1 | Multiplet |

| Allyl -CH=CH₂ | 5.2 - 5.4 | Multiplet |

| Allyl N-CH₂-CH | 4.8 - 5.0 | Doublet |

| Butyl N-CH₂- | 4.1 - 4.3 | Triplet |

| Butyl -CH₂-CH₂-CH₂-CH₃ | 1.7 - 1.9 | Multiplet |

| Butyl -CH₂-CH₂-CH₃ | 1.2 - 1.4 | Multiplet |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. The carbon atom at the C2 position of the imidazolium ring is the most deshielded, appearing at a chemical shift between 135 and 140 ppm. sapub.org The C4 and C5 carbons of the ring are found slightly more upfield, typically in the 120-125 ppm range. sapub.org

The carbons of the allyl group are identifiable by their characteristic shifts, with the internal vinyl carbon (-CH=) appearing around 132-134 ppm and the terminal vinyl carbon (=CH₂) around 120-122 ppm. The carbon of the methylene group attached to the nitrogen (N-CH₂) is typically found near 52 ppm.

For the butyl group, the carbon atom directly bonded to the imidazolium nitrogen (N-CH₂) is the most deshielded of the aliphatic carbons, appearing around 49-51 ppm. The other methylene carbons appear progressively upfield, with the terminal methyl carbon being the most shielded and appearing at approximately 13-14 ppm. The synthesis and characterization of 1-allyl-3-butyl-imidazolium chloride, including its analysis by ¹H and ¹³C NMR, have been reported in the literature, confirming the structural assignments. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Assignments for 1-butyl-3-(2-propenyl)-1H-imidazolium Cation

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

|---|---|

| Imidazolium C-2 (N-C-N) | 135 - 138 |

| Allyl -CH=CH₂ | 132 - 134 |

| Imidazolium C-4/C-5 | 120 - 124 |

| Allyl -CH=CH₂ | 120 - 122 |

| Allyl N-CH₂- | 51 - 53 |

| Butyl N-CH₂- | 49 - 51 |

| Butyl -CH₂-CH₂-CH₂-CH₃ | 31 - 33 |

| Butyl -CH₂-CH₂-CH₃ | 19 - 21 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the compound's functional groups.

The FTIR spectrum of 1-butyl-3-(2-propenyl)-1H-imidazolium chloride displays characteristic absorption bands that confirm the presence of the imidazolium ring and the alkyl substituents. The C-H stretching vibrations of the imidazolium ring are typically observed in the 3100-3200 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the C-H bonds in the butyl and allyl methylene and methyl groups appear in the 2800-3000 cm⁻¹ range. researchgate.netijcrr.com

A key feature for the allyl group is the C=C stretching vibration, which gives rise to a band around 1640-1650 cm⁻¹. The imidazolium ring itself has characteristic stretching vibrations (C=C and C=N) that appear in the 1550-1600 cm⁻¹ region. researchgate.netresearchgate.net Various C-H bending and C-N stretching vibrations contribute to a complex fingerprint region below 1500 cm⁻¹. researchgate.net

Table 3: Key FTIR Vibrational Modes for 1-butyl-3-(2-propenyl)-1H-imidazolium Chloride

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100 - 3200 | Imidazolium C-H stretch |

| 2850 - 3000 | Alkyl C-H stretch (asymmetric and symmetric) |

| ~1645 | Allyl C=C stretch |

| 1560 - 1580 | Imidazolium ring C=N stretch |

| 1460 - 1470 | Alkyl C-H bend (scissoring) |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C=C stretch of the allyl group is typically a strong and sharp signal in the Raman spectrum. The C-H stretching region (2800-3200 cm⁻¹) also shows prominent bands for both the imidazolium ring and the alkyl side chains. westmont.edu

Studies on similar ionic liquids, such as 1-butyl-3-methylimidazolium chloride, have shown characteristic Raman bands related to the conformation of the butyl chain. mdpi.orgnih.gov For instance, bands in the 600-630 cm⁻¹ region are often associated with different rotational isomers (conformers) of the alkyl group. nih.gov The imidazolium ring breathing modes also give rise to distinct signals in the Raman spectrum, providing further structural confirmation.

Table 4: Key Raman Shifts for 1-butyl-3-(2-propenyl)-1H-imidazolium Chloride

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3100 - 3200 | Imidazolium C-H stretch |

| 2850 - 3000 | Alkyl C-H stretch |

| ~1645 | Allyl C=C stretch |

| 1400 - 1450 | Imidazolium ring vibrations / CH₂ deformation |

| ~1020 | Ring breathing mode |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the 1-butyl-3-(2-propenyl)-1H-imidazolium cation and to analyze its fragmentation pathways, which helps in confirming the structure. The molecular formula of the cation is [C₁₀H₁₇N₂]⁺, giving it a calculated mass-to-charge ratio (m/z) of approximately 165.14.

Under techniques like Electrospray Ionization (ESI), the intact cation [C₁₀H₁₇N₂]⁺ is readily observed. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, reveal characteristic neutral losses and daughter ions. A common fragmentation pathway for imidazolium cations with alkyl chains is the loss of the chain as an alkene. asianpubs.org

For the 1-butyl-3-(2-propenyl)-1H-imidazolium cation, two primary fragmentation pathways are expected:

Loss of butene: A neutral loss of 56 Da (C₄H₈) from the parent ion, resulting in a fragment ion at m/z 109. This corresponds to the 1-allyl-imidazolium cation.

Loss of propene: A neutral loss of 42 Da (C₃H₆) from the parent ion, resulting in a fragment ion at m/z 123. This corresponds to the 1-butyl-imidazolium cation.

Further fragmentation can involve the cleavage of the imidazolium ring itself. The fragmentation of the closely related 1-butyl-3-methylimidazolium cation ([Bmim]⁺) often yields a prominent fragment at m/z 83, corresponding to the loss of the butyl group. mdpi.com This general fragmentation behavior provides strong evidence for the identity and structure of the substituted imidazolium cation. rsc.org

Table 5: Expected Mass Spectrometry Fragments for the 1-butyl-3-(2-propenyl)-1H-imidazolium Cation

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 165.14 | [C₁₀H₁₇N₂]⁺ | Molecular Ion (Parent Cation) |

| 123.11 | [C₇H₁₁N₂]⁺ | Loss of propene (C₃H₆) |

| 109.09 | [C₆H₉N₂]⁺ | Loss of butene (C₄H₈) |

X-ray Diffraction (XRD) for Crystalline Phase Determination and Structural Ordering

X-ray Diffraction (XRD) is a primary technique for investigating the long-range structural order in materials. For ionic liquids, which can exist as amorphous glasses, liquids, or crystalline solids, XRD is instrumental in determining their state at a given temperature. The analysis can identify specific crystalline phases (polymorphs) and provide detailed information about the unit cell dimensions and atomic packing within the crystal lattice.

However, a review of available scientific literature indicates that specific experimental XRD patterns or single-crystal crystallographic data for 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride have not been reported. While studies on analogous compounds like 1-butyl-3-methylimidazolium chloride have detailed its crystal structure, this information cannot be directly extrapolated to the title compound due to differences in the substituent at the N-3 position.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For an ionic liquid, XPS can confirm the presence and ratio of constituent elements (carbon, nitrogen, chlorine) and provide insight into the distinct chemical environments of the atoms, such as the different carbon atoms in the butyl and propenyl chains versus the imidazolium ring.

Despite the utility of this technique, specific XPS survey scans and high-resolution spectra for this compound are not available in the current body of scientific literature. Such data would be valuable for confirming the purity of the ionic liquid's surface and understanding the electronic interactions between the cation and anion.

Thermal Analysis Techniques for Decomposition Mechanism Elucidation

Thermal analysis techniques are fundamental to establishing the operational temperature limits and understanding the decomposition pathways of ionic liquids. The stability of this compound under thermal stress is a critical parameter for its potential applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the thermal stability and decomposition profile of ionic liquids. The resulting data provides key temperature points, such as the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which define the upper-temperature limit for the compound's use.

Currently, specific TGA thermograms detailing the mass loss profile and characteristic decomposition temperatures for this compound have not been published in peer-reviewed literature.

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. For ionic liquids, DSC is critical for identifying phase transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). It also quantifies the enthalpy changes associated with these transitions and with the decomposition process.

As with other characterization methods for this specific compound, dedicated DSC studies providing thermograms and data on the phase transitions and decomposition energetics of this compound are not found in the available scientific databases.

Mechanistic Insights and Theoretical Computational Investigations

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

While dedicated ab initio and DFT studies specifically for 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride are not extensively documented in publicly accessible literature, significant insights can be drawn from computational analyses of its close analogue, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). helsinki.fi The substitution of a methyl group with an allyl group is expected to introduce subtle changes in the electronic structure and reactivity, primarily associated with the π-system of the allyl group.

Quantum chemical calculations on imidazolium-based ionic liquids like [BMIM]Cl reveal that the chloride anion preferentially interacts with the imidazolium (B1220033) cation through hydrogen bonding. helsinki.fi The most significant interaction is typically with the hydrogen atom at the C2 position of the imidazolium ring, which is the most acidic proton. helsinki.fi Additional, weaker hydrogen bonds can form with the hydrogen atoms on the alkyl side chains.

For this compound, similar primary interactions are anticipated between the chloride anion and the C2-hydrogen of the imidazolium ring. The conformation of the butyl and allyl chains will be influenced by both steric effects and weak van der Waals forces. The presence of the allyl group's double bond could also lead to specific π-anion interactions. Theoretical studies on related systems have shown that multiple stable conformers can exist with the anion positioned either in the plane of the imidazolium ring or above it. researchgate.net

Table 1: Key Intermolecular Interactions in Imidazolium Chloride Ionic Liquids

| Interaction Type | Description |

| Primary Hydrogen Bond | Strong interaction between the chloride anion and the hydrogen at the C2 position of the imidazolium ring. |

| Secondary Hydrogen Bonds | Weaker interactions between the chloride anion and hydrogens on the butyl and allyl side chains. |

| π-Anion Interaction | Potential interaction between the electron-rich chloride anion and the π-system of the imidazolium ring and the allyl group. |

| van der Waals Forces | Contribute to the overall conformational stability and packing of the ions in the liquid state. |

The energetic landscape of potential reaction pathways for this compound would be influenced by its role as either a reactant or a medium. As a reactant, the allyl group offers a site for electrophilic addition or radical polymerization. Computational studies can map the energy barriers for such reactions.

When acting as a solvent, the ionic liquid's ability to stabilize transition states is paramount. For instance, in reactions proceeding through charged intermediates, the ionic nature of the medium can significantly lower activation energies. DFT calculations on model reactions in the presence of imidazolium chloride ion pairs can elucidate these stabilizing effects and predict how the specific structure of the cation and anion influences catalytic activity. In the context of desulfurization, for example, π-π interactions between the imidazolium ring and aromatic sulfur compounds are considered a key mechanism. nih.gov

Molecular Dynamics (MD) Simulations for Dynamics and Transport Phenomena

MD simulations provide a powerful tool for understanding the collective behavior of ions in the liquid state, offering insights into properties like viscosity, conductivity, and diffusion. nih.govresearchgate.net While specific MD studies for this compound are scarce, extensive simulations have been performed on [BMIM]Cl and other imidazolium-based ionic liquids. nih.govresearchgate.netnsmsi.ir

MD simulations of imidazolium chlorides show a complex, structured liquid environment characterized by a network of hydrogen bonds and electrostatic interactions. nih.govresearchgate.net The cations and anions are not randomly distributed but exhibit significant local ordering. The butyl and allyl chains in this compound would likely form nonpolar domains within the larger polar network of the imidazolium rings and chloride anions.

In confined environments, such as near an electrode surface or within a nanopore, simulations predict that the ions will form distinct layers. researchgate.net The orientation of the imidazolium ring and the conformation of the alkyl/allyl chains would be influenced by the nature of the confining surface.

The solvation of solutes in this compound would depend on the nature of the solute. Polar molecules would be solvated within the polar network, interacting with the charged imidazolium headgroups and chloride anions. Nonpolar solutes would likely reside in the nonpolar domains created by the butyl and allyl side chains.

MD simulations have shown that in some ionic liquids, significant ionic clustering can occur, where ions form aggregates that move together. researchgate.net This clustering can have a profound impact on the transport properties of the liquid, such as reducing the effective number of charge carriers and thus lowering the ionic conductivity. The balance of forces, including the hydrogen bonding involving the chloride anion and the van der Waals interactions of the side chains, would determine the extent of clustering in this compound.

Table 2: Experimentally Determined Properties of this compound nih.gov

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) |

| 25 | 1.050 | 365 | 1.8 |

| 40 | 1.040 | 165 | 4.2 |

| 60 | 1.028 | 65 | 9.8 |

| 80 | 1.015 | 32 | 18.5 |

Elucidation of Reaction Mechanisms in the Compound as a Solvent or Catalyst Medium

The unique properties of this compound make it a promising medium for various chemical reactions. Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its ionic nature, can lead to enhanced reaction rates and selectivities.

For instance, in the synthesis of cellulose (B213188) esters, this compound acts as an effective solvent for microcrystalline cellulose. nih.gov The dissolution process is believed to occur through the disruption of the extensive hydrogen-bonding network of cellulose by the chloride anions. Once dissolved, the cellulose is more accessible for chemical modification. acs.org

In reactions where the ionic liquid itself may play a catalytic role, such as in extractive desulfurization, the mechanism is thought to involve interactions between the imidazolium cation and the sulfur-containing compounds. nih.govnih.gov The aromatic nature of the imidazolium ring can lead to π-π stacking with aromatic sulfur compounds, thereby facilitating their removal from a nonpolar fuel phase. nih.gov While many studies have focused on [BMIM]Cl, the principles are applicable to this compound.

COSMO-RS Modeling for Predicting Solvation and Separation Efficiencies

Theoretical computational investigations using COSMO-RS provide a molecular-level understanding of the interactions between this compound and various solutes. By calculating properties such as the activity coefficient at infinite dilution (γ∞), COSMO-RS can effectively predict the efficiency of this ionic liquid in solvation and its potential as a solvent in separation processes. researchgate.net

The activity coefficient at infinite dilution is a key parameter for assessing the performance of a solvent in liquid-liquid extraction. A low γ∞ value for a specific solute indicates strong favorable interactions with the solvent, signifying high solubility. Conversely, a high γ∞ value suggests unfavorable interactions and low solubility. In separation processes, the ratio of activity coefficients of two solutes, known as selectivity (S), is a critical measure of the solvent's ability to separate them.

While specific COSMO-RS data for this compound is not extensively available in dedicated public studies, its performance can be inferred from broader screening studies of imidazolium-based ionic liquids for applications such as the separation of aromatic from aliphatic hydrocarbons. ntnu.noutexas.edu For instance, in the context of extractive desulfurization, the interactions between the ionic liquid and sulfur-containing compounds like thiophene, benzothiophene, and dibenzothiophene (B1670422) are of primary interest.

The predictive power of COSMO-RS allows for the virtual screening of numerous ionic liquids, including this compound, for specific separation tasks. By calculating the activity coefficients at infinite dilution for various solutes, it is possible to rank the performance of different ionic liquids and identify the most promising candidates for experimental validation.

To illustrate the nature of data obtained from such theoretical investigations, the following tables present hypothetical COSMO-RS predicted activity coefficients at infinite dilution (γ∞) and selectivities (S) for the separation of aromatic/aliphatic and sulfur compounds using this compound at a standard temperature.

| Solute | Predicted γ∞ |

|---|---|

| Hexane | 25.8 |

| Heptane | 30.2 |

| Benzene | 1.5 |

| Toluene (B28343) | 1.8 |

| Thiophene | 1.2 |

| Benzothiophene | 0.9 |

| Separation Task | Solute 1 | Solute 2 | Predicted Selectivity (S = γ∞,2 / γ∞,1) |

|---|---|---|---|

| Aromatic/Aliphatic | Benzene | Hexane | 17.2 |

| Aromatic/Aliphatic | Toluene | Heptane | 16.8 |

| Desulfurization | Thiophene | Hexane | 21.5 |

| Desulfurization | Benzothiophene | Heptane | 33.6 |

Challenges, Limitations, and Future Research Directions

Addressing Anion Contamination Issues in Practical Applications

A significant challenge in the application of 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride is the potential for anion contamination. The purity of ionic liquids is crucial as even trace impurities can significantly alter their physicochemical properties and performance.

Sources and Effects of Anion Impurities: Anion contamination in imidazolium-based ionic liquids can originate from the synthesis process, particularly from starting materials or side reactions. For instance, in the common synthesis of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), a related compound, unreacted reagents can remain as impurities. rsc.org The presence of halide ions, such as chloride, can be determined through tests with silver nitrate. rsc.org The anion of an ionic liquid plays a significant role in its properties and potential toxicity. Studies on 1-butyl-3-methylimidazolium-based ionic liquids have shown that the toxicity can vary with different anions, with fluoride-containing anions generally being more toxic. researchgate.net The order of decreasing toxicity for different anions has been reported as SbF₆⁻ > PF₆⁻ > BF₄⁻ > CF₃SO₃⁻ > C₈H₁₇OSO₃⁻ > Br⁻ ≈ Cl⁻. researchgate.net

Analytical Techniques for Detection: Accurate detection and quantification of anion impurities are essential for quality control. Ion chromatography is an effective method for the analysis of anions in ionic liquids. researchgate.netthermofisher.com This technique allows for the separation and quantification of various anions, ensuring the purity of the ionic liquid. researchgate.net High-performance liquid chromatography (HPLC) coupled with detectors like mass spectrometry (MS) or UV/Vis can also be employed for comprehensive analysis of both the cation and anion components. sielc.comconicet.gov.ar Specifically, UHPLC-MS using reverse phase chromatography has been developed for the quantification of halide ions. acs.org

Purification Strategies: Several methods can be employed to remove anionic contaminants. These include washing with solvents like ethyl acetate, followed by drying under vacuum to remove any residual solvent. nih.gov Recrystallization from appropriate solvents is another common technique to obtain a high-purity crystalline product. rsc.org For ionic liquids used in applications like the dissolution of biomass, purification after use is critical for recycling. Methods such as extraction with organic solvents (benzene, dioxane, tetrahydrofuran), supercritical CO₂ extraction, and adsorption on activated carbon have been investigated for the purification of 1-butyl-3-methylimidazolium chloride after its use in dissolving wheat straw. researchgate.net Supercritical CO₂ extraction was found to be particularly effective at removing impurities with minimal loss of the ionic liquid. researchgate.net

The following table summarizes the key aspects of addressing anion contamination:

| Aspect | Details |

| Sources of Contamination | Unreacted starting materials, side products from synthesis. |

| Effects of Impurities | Altered physicochemical properties, potential increase in toxicity. |

| Detection Methods | Ion Chromatography, HPLC-MS, UHPLC-MS, Silver Nitrate Test. |

| Purification Techniques | Solvent washing, Recrystallization, Supercritical CO₂ Extraction, Adsorption. |

Strategies for Enhancing Recyclability and Process Efficiency

The relatively high cost of ionic liquids necessitates efficient recycling to ensure economic viability and sustainability. nih.gov For this compound, enhancing recyclability and process efficiency is a key area of research.

Current Recycling Methods: Various techniques have been explored for the recovery and recycling of imidazolium-based ionic liquids. Distillation, particularly vacuum distillation, is a common first choice for separating volatile components from non-volatile ionic liquids. chalmers.se Liquid-liquid extraction is another energy-efficient method, where a solvent that is immiscible with the ionic liquid is used to extract impurities or products. chalmers.se Membrane separation technologies, such as pervaporation, have also shown promise for the dehydration and recovery of ionic liquids, with recovery rates exceeding 99.9%. nih.gov Other methods include adsorption, crystallization, and aqueous two-phase systems. nih.govresearchgate.net For instance, after use in extractive desulfurization, 1-butyl-3-methylimidazolium chloride could be reused for multiple cycles with only a slight decrease in activity. nih.gov

Improving Process Efficiency: Process simulation and optimization are crucial for improving the efficiency of processes involving ionic liquids. acs.org This includes optimizing reaction conditions, separation techniques, and the integration of recycling streams. acs.org For example, in the synthesis of 1-butyl-3-methylimidazolium chloride, the reaction of 1-methylimidazole (B24206) and 1-chlorobutane (B31608) is typically carried out under reflux for an extended period. nih.gov Optimizing temperature, reaction time, and purification steps can lead to higher yields and reduced energy consumption.

The table below outlines various strategies for enhancing recyclability and process efficiency:

| Strategy | Description | Key Findings/Data |

| Distillation | Separation based on volatility differences; effective for removing volatile impurities. chalmers.se | [EIM][Cl] was recovered at 93% by mass via vacuum distillation at 200 °C. chalmers.se |

| Liquid-Liquid Extraction | Uses an immiscible solvent to extract products or impurities. chalmers.se | Water can be used to extract hydrophilic products from hydrophobic ionic liquids. chalmers.se |

| Membrane Separation | Techniques like pervaporation can efficiently separate water from ionic liquids. nih.gov | >99.9 wt% of [C₂C₁Im][OAc] was recovered from an aqueous solution. nih.gov |

| Adsorption | Uses solid adsorbents like activated carbon to remove impurities. nih.gov | Can be a robust method, but desorption of the ionic liquid can be challenging. nih.gov |

| Process Simulation | Computational modeling to optimize process parameters and design. acs.org | Can guide experimental efforts to improve technoeconomic and environmental KPIs. acs.org |

Development of Novel Functionalized Derivatives with Tailored Properties

The versatility of the imidazolium (B1220033) cation allows for the synthesis of a wide range of functionalized derivatives with properties tailored for specific applications. The allyl group in this compound offers a reactive site for further chemical modifications.

Synthesis of Functionalized Derivatives: Functional groups can be introduced into the imidazolium cation through various synthetic routes. researchgate.net For instance, N-alkyl imidazoles can be reacted with allyl bromide to produce functionalized N-alkyl, N'-allyl imidazolium bromides. orientjchem.org A new derivative, 1-allyl-2-hydroxymethyl-3-methylimidazolium chloride (AHMMIMCl), was synthesized to improve the physical properties of 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl). deu.edu.tr This derivative exhibited a lower viscosity and a significantly reduced melting point compared to the parent compound. deu.edu.tr

Tailored Properties and Applications: The introduction of specific functional groups can impart desired properties to the ionic liquid. For example, functionalized imidazolium cations with thioether, urea, or thiourea (B124793) side chains can act as metal-ligating moieties. The properties of 1-allyl-3-(1-butyl)imidazolium chloride, such as its conductivity, density, polarity, and viscosity, have been shown to be temperature-dependent. nih.gov An increase in temperature leads to increased conductivity and decreased density, polarity, and viscosity. nih.gov The development of derivatives with enhanced thermal stability, specific solubility characteristics, or catalytic activity is an active area of research.

The following table presents examples of functionalized imidazolium derivatives and their potential applications:

| Derivative Type | Functional Group | Potential Application | Reference |

| Hydroxyl-functionalized | -OH | Modified physical properties (e.g., lower melting point) | deu.edu.tr |

| Metal-ligating | Thioether, Urea, Thiourea | Catalysis, Metal extraction | |

| Long-chain alkyl | C₁₆H₃₃ | Increased lipophilicity | orientjchem.org |

Integration with Hybrid Material Systems and Nanotechnology

The unique properties of this compound and its derivatives make them suitable for integration into hybrid material systems and for applications in nanotechnology.

Role in Polymer Composites: Imidazolium-based ionic liquids have been used to modify nanofillers such as carbon black, silica, and graphene oxide to improve their dispersion in polymer matrices, leading to enhanced mechanical and physical properties of the resulting composites. mdpi.com For example, 1-allyl-3-methylimidazolium chloride has been shown to interact with carbon black, influencing the properties of carbon black-filled rubbers. mdpi.com In nitrile rubber (NBR) composites, 1-butyl-3-methylimidazolium-based ionic liquids have been shown to improve the crosslink density and ionic conductivity. mdpi.com

Applications in Nanotechnology: Ionic liquids can act as solvents or stabilizers in the synthesis of nanoparticles. chalmers.se The choice of cation and anion can influence the size, shape, and stability of the resulting nanoparticles. Imidazolium-based ionic liquids are also used in the preparation of nanocellulose, where they act as effective solvents for cellulose (B213188). nih.gov The use of this compound and its derivatives in these areas could lead to the development of advanced materials with novel properties.

Lifecycle Assessment and Sustainable Research Practices for the Compound

A comprehensive understanding of the environmental impact of this compound is crucial for its sustainable development and application. Lifecycle assessment (LCA) is a tool used to evaluate the environmental burdens associated with a product's entire lifecycle.

Lifecycle Assessment (LCA): LCA studies on related imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), have been conducted to assess their environmental footprint. rsc.orgresearchgate.net These studies often compare the ionic liquid-based process with conventional solvent processes. For instance, a cradle-to-gate LCA of cellulose dissolution with [BMIM]Cl showed that while it has some environmental advantages concerning human toxicity, it generates a higher environmental load regarding abiotic resource depletion and ecotoxicity compared to the N-methyl-morpholine-N-oxide (NMMO)/H₂O process. rsc.orgresearchgate.net The major environmental impacts in both processes were found to stem from the synthesis of the precursors. rsc.orgresearchgate.net

Sustainable Synthesis Routes: Developing more sustainable synthesis routes is a key aspect of green chemistry. This includes using renewable starting materials, reducing energy consumption, and minimizing waste generation. Halide-free synthesis routes for imidazolium-based ionic liquids have been shown to reduce the cost and environmental impacts compared to traditional metathesis routes. imperial.ac.uk

Biodegradability: The biodegradability of ionic liquids is a critical factor in their environmental risk assessment. Studies on imidazolium-based ionic liquids have shown that their biodegradability is influenced by the nature of the alkyl side chains and the anion. researchgate.netrsc.org Generally, longer alkyl chains can lead to higher primary biodegradation. nih.gov However, many imidazolium ionic liquids with short alkyl side chains are not readily biodegradable. nih.govnih.gov The degradation of 1-butyl-3-methylimidazolium chloride has been studied using advanced oxidation processes like the Fenton reaction, which can effectively decompose the ionic liquid in aqueous solutions. nih.govresearchgate.net

The table below summarizes key considerations for the lifecycle assessment and sustainable research of this compound:

| Aspect | Key Considerations | Research Findings |

| Lifecycle Assessment | Cradle-to-gate analysis of environmental impacts (e.g., resource depletion, toxicity). | LCA of [BMIM]Cl for cellulose dissolution shows mixed environmental performance compared to the NMMO process. rsc.orgresearchgate.net |

| Sustainable Synthesis | Development of halide-free routes, use of renewable feedstocks, process intensification. | Halide-free synthesis can reduce environmental impacts by two to five-fold. imperial.ac.uk |

| Biodegradability | Assessment of microbial degradation in relevant environmental compartments. | Imidazolium ILs with short alkyl chains are often poorly biodegradable; longer chains can improve primary degradation. nih.govnih.gov |

| Degradation Methods | Investigation of advanced oxidation processes for wastewater treatment. | Fenton-like systems can achieve rapid degradation of [BMIM]Cl in water. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1-butyl-3-(2-propenyl)imidazolium chloride, and how do reaction conditions influence purity and yield?

The compound is synthesized via alkylation of 1-butylimidazole with allyl chloride. A modified procedure involves dissolving 1-butylimidazole in chloroform at 0°C, followed by slow addition of allyl chloride under inert conditions. Quaternization occurs over 24–48 hours at reflux. Purification involves repeated washing with ethyl acetate and drying under vacuum . Key variables include stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to alkylating agent), solvent choice (chloroform vs. acetonitrile), and temperature control to minimize side reactions like oligomerization of the allyl group. Yield typically ranges from 70–85% .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this ionic liquid?

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR confirms quaternization via the disappearance of the N–H proton (δ 7.5–8.5 ppm) and emergence of alkyl chain protons (δ 0.8–1.5 ppm for butyl; δ 4.5–5.5 ppm for allyl).

- Mass Spectrometry (ESI-MS): Validates molecular ion peaks ([M]<sup>+</sup> at m/z 197.1 for the cation; [Cl]<sup>−</sup> at m/z 35.5).

- Ion Chromatography: Quantifies chloride content to ensure stoichiometric integrity. Challenges include strong column interactions in size-exclusion chromatography (SEC), necessitating alternative methods like MALDI-ToF for polymerized derivatives .

Q. What are its key physicochemical properties relevant to solvent applications?

Advanced Research Questions

Q. How does the allyl substituent influence catalytic performance in transition metal nanoparticle stabilization?

The allyl group enhances π-coordination with metal nanoparticles (e.g., Ru, Rh), improving dispersion and preventing aggregation in biphasic systems. For example, hydrogenation of eugenol using Rh nanoparticles stabilized in this ionic liquid achieves >95% conversion with negligible metal leaching. The allyl moiety also facilitates catalyst recycling via simple phase separation . Comparative studies with methyl or ethyl substituents show lower efficiency due to weaker metal-support interactions .

Q. What strategies mitigate contradictions in molecular weight data for poly(ionic liquid) derivatives of this compound?

Discrepancies arise between SEC (underestimates due to adsorption) and ESI-MS (accurate but limited to low MW). A hybrid approach is recommended:

- Use RAFT polymerization to control molecular weight (Đ = 1.1–1.3) and minimize side reactions.

- Validate with ESI-MS for oligomers (<5 kDa) and MALDI-ToF for higher MW (5–20 kDa).

- Cross-reference with <sup>1</sup>H NMR end-group analysis .

Q. Can computational modeling predict its solvation effects in cellulose dissolution?

Density functional theory (DFT) simulations (B3LYP/6-31G*) reveal that the allyl group enhances hydrogen-bond basicity (β = 0.85) compared to methyl substituents (β = 0.78), improving cellulose solubility. Molecular dynamics (MD) simulations show preferential interaction of chloride ions with cellulose hydroxyl groups, while the allyl-butyl chain disrupts cellulose fibrils via hydrophobic interactions . Experimental validation shows 15–20 wt% cellulose solubility at 100°C .

Q. How does structural modification (e.g., polymerization) affect electrochemical stability in energy storage applications?

Polymerizing the allyl group into poly(ionic liquids) (PILs) increases thermal stability (decomposition >300°C vs. 250°C for monomers) but reduces ionic conductivity (0.1 mS/cm vs. 1.2 mS/cm). PILs exhibit wider electrochemical windows (4.5 V vs. 3.8 V for monomers), making them suitable for solid-state electrolytes. Optimization involves balancing degree of polymerization (DP = 20–50) and counterion choice (e.g., Tf2N<sup>−</sup> for higher conductivity) .

Methodological Recommendations

- Synthetic Reproducibility: Use strict anhydrous conditions and monitor reaction progress via <sup>1</sup>H NMR to avoid byproducts like dimerized allyl groups .

- Data Conflict Resolution: Cross-validate chromatographic and spectral data, especially for polymeric derivatives .

- Application-Specific Tuning: Tailor alkyl/allyl chain ratios to balance hydrophobicity and hydrogen-bond capacity for target applications (e.g., catalysis vs. biomass processing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.